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molecular formula C6H3Cl2NO B1321850 4,6-Dichloronicotinaldehyde CAS No. 1060811-62-2

4,6-Dichloronicotinaldehyde

Cat. No. B1321850
M. Wt: 176 g/mol
InChI Key: AKYJFAHYRMPRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388173B2

Procedure details

To a solution of ethyl 4,6-dichloronicotinate (500 mg, 2.43 mmol) in DCM at −78° C., DIBAL-H (2.67 mL, 2.67 mmol) was added dropwise and stirred for 3 h at −78° C. The mixture was allowed to warm up to 0° C. then water (0.12 mL) was added dropwise to the mixture followed by aq. NaOH (15%, 0.12 mL). H2O (0.3 mL) was added then the mixture was warmed up to room temperature and stirred for 15 min and the organic layer collected, dried over MgSO4 and filtered with the filtrate concentrated to give the desired product with was used without further purification (280 mg, Yield 65%). LCMS (m/z): 176.1 [M+H].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.67 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](OCC)=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.CC(C[AlH]CC(C)C)C.O.[OH-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl
Name
Quantity
2.67 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic layer collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered with the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1C=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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